molecular formula C13H15N5O B6765809 N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide

N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide

Cat. No.: B6765809
M. Wt: 257.29 g/mol
InChI Key: OBCJRVULCOTDIL-UHFFFAOYSA-N
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Description

N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide is a heterocyclic compound that features a triazolopyridine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the triazole ring, combined with the pyridine moiety, provides a unique scaffold that can interact with various biological targets.

Properties

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c19-13(15-7-9-4-2-1-3-5-9)10-6-11-12(14-8-10)17-18-16-11/h1-2,6,8-9H,3-5,7H2,(H,15,19)(H,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCJRVULCOTDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CNC(=O)C2=CC3=NNN=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide typically involves the following steps:

  • Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable azide. This reaction often requires a catalyst such as copper(I) iodide and is carried out under reflux conditions in a solvent like dimethylformamide (DMF).

  • Attachment of the Cyclohex-3-en-1-ylmethyl Group: : The cyclohex-3-en-1-ylmethyl group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the triazolopyridine core with a cyclohex-3-en-1-ylmethyl halide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process might employ techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide can undergo oxidation reactions, particularly at the cyclohexenyl moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which typically target the triazole ring or the carboxamide group.

  • Substitution: : Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols can replace hydrogen atoms under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like NaOH or K2CO3.

Major Products

    Oxidation: Formation of cyclohexenone derivatives.

    Reduction: Formation of reduced triazole or amine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : Investigated for its potential as a bioactive molecule. Studies have shown that triazolopyridine derivatives can exhibit antimicrobial, antifungal, and anticancer activities.

  • Medicine: : Explored as a potential pharmaceutical agent. The compound’s ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: : Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclohex-3-en-1-ylmethyl)-2H-triazolo[4,5-b]pyridine-6-carboxamide: shares similarities with other triazolopyridine derivatives, such as:

Uniqueness

The presence of the cyclohex-3-en-1-ylmethyl group distinguishes this compound from other similar compounds. This group can enhance the compound’s lipophilicity and ability to cross cell membranes, potentially improving its bioavailability and efficacy as a drug.

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